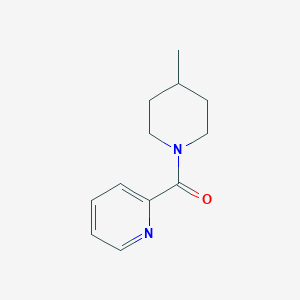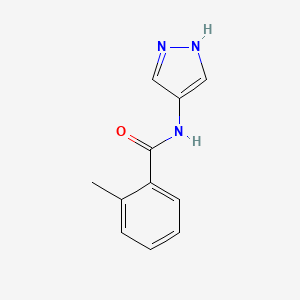![molecular formula C14H14N2O B7478141 N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
N-[(4-pyridyl)phenylmethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-pyridyl)phenylmethyl]acetamide, commonly known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that belongs to the class of amides and is widely used in various laboratory experiments. The unique chemical properties of NPPA have made it an essential compound in the field of chemical research, particularly in the development of drugs and pharmaceuticals.
作用機序
The exact mechanism of action of NPPA is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly GABA and glutamate. These neurotransmitters are known to play a crucial role in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
NPPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. Moreover, it has also been found to possess anticonvulsant and analgesic properties. NPPA has also been shown to modulate the activity of certain enzymes and receptors in the brain, which play a crucial role in the regulation of mood and pain perception.
実験室実験の利点と制限
One of the significant advantages of using NPPA in laboratory experiments is its potent pharmacological properties. It has been found to exhibit a wide range of biological activities, which make it an essential compound in the development of new drugs and pharmaceuticals. Moreover, it is relatively easy to synthesize and purify, which makes it an ideal compound for laboratory experiments.
However, one of the significant limitations of using NPPA in laboratory experiments is its potential toxicity. It has been found to exhibit cytotoxicity in certain cell lines, which makes it unsuitable for certain experiments. Moreover, its potency also makes it challenging to determine the optimal dosage for different experiments.
将来の方向性
There is still much that is not yet understood about the exact mechanism of action of NPPA. Further research is needed to elucidate its precise biochemical and physiological effects. Moreover, the potential toxicity of NPPA needs to be further explored to determine its safety for use in different laboratory experiments.
In conclusion, N-[(4-pyridyl)phenylmethyl]acetamide is a unique chemical compound that has gained significant attention in the field of scientific research. Its potent pharmacological properties make it an essential compound in the development of new drugs and pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of NPPA involves the reaction of 4-pyridinecarboxaldehyde and benzylamine with acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained after purification through recrystallization.
科学的研究の応用
NPPA is widely used in scientific research, particularly in the development of new drugs and pharmaceuticals. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. Moreover, it has also been found to possess potent analgesic properties, which make it an essential compound in the development of pain-relieving drugs.
特性
IUPAC Name |
N-[phenyl(pyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXIOAJKTUUBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
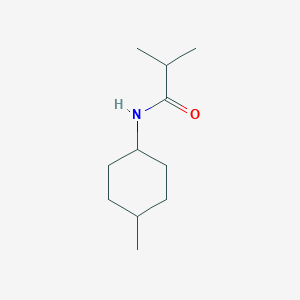
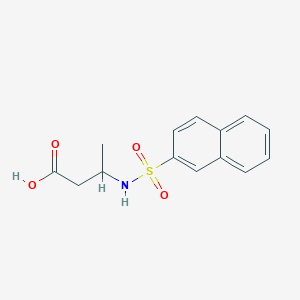
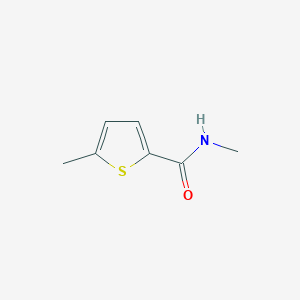




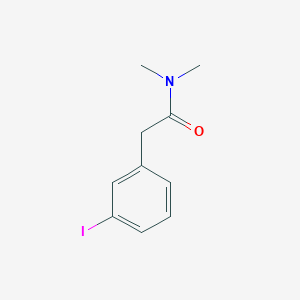
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
